1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group and a trifluoromethylphenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-fluoronitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and trifluoromethyl groups.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the activity of mutant epidermal growth factor receptor (EGFR) tyrosine kinases, which are involved in the development of non-small-cell lung cancer .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-nitrophenyl)piperazine: Similar in structure but lacks the trifluoromethyl group.
1-(4-Nitrophenyl)piperazine: Lacks both the methyl and trifluoromethyl groups.
4-(4-Methylpiperazin-1-yl)-3-trifluoromethyl nitrobenzene: Similar but with different substitution patterns on the piperazine ring.
The presence of both the nitrophenyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-14-4-6-16(7-5-14)24(25)26/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAKYMPELBFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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